An In-depth Technical Guide to Hepta-2,4,6-trienal: Physical and Chemical Properties
An In-depth Technical Guide to Hepta-2,4,6-trienal: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-2,4,6-trienal is a polyunsaturated aldehyde with the molecular formula C₇H₈O.[1] Its extended system of conjugated double bonds and terminal aldehyde group make it a reactive molecule with potential applications in chemical synthesis and as a subject of study in various biological processes. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Hepta-2,4,6-trienal, intended to support research and development activities. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on data from structurally similar compounds.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of Hepta-2,4,6-trienal is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈O | PubChem[1] |
| Molecular Weight | 108.14 g/mol | PubChem[1][2] |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | General property of aldehydes[3][4] |
| Density | Data not available | |
| Refractive Index | Data not available |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Peaks/Regions |
| ¹H NMR | Aldehydic proton (CHO) signal at ~9-10 ppm. Vinylic protons (C=C-H) in the range of 5-7 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 190-200 ppm. Vinylic carbons (C=C) in the range of 100-150 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration around 1685-1705 cm⁻¹ (conjugated aldehyde). C=C stretching vibrations in the 1600-1650 cm⁻¹ region. C-H stretching of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹. |
| UV-Vis Spectroscopy | Strong absorption in the UV region due to the extended π-conjugated system. The λmax is expected to be above 250 nm. |
Chemical Properties and Reactivity
Hepta-2,4,6-trienal, as a polyunsaturated aldehyde, is expected to exhibit reactivity characteristic of both its aldehyde functional group and its conjugated double bond system.
Reactions of the Aldehyde Group:
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, hepta-2,4,6-trienoic acid.
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Reduction: Can be reduced to the corresponding primary alcohol, hepta-2,4,6-trien-1-ol.
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Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
Reactions of the Conjugated System:
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Michael Addition (1,4-Addition): The conjugated system allows for nucleophilic addition at the β-carbon position.
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Diels-Alder Reactions: The conjugated diene systems within the molecule can potentially act as either the diene or dienophile in cycloaddition reactions.
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Polymerization: Like many unsaturated compounds, it may be prone to polymerization, especially under conditions of heat, light, or in the presence of radical initiators.
Experimental Protocols
While a specific, validated synthesis protocol for Hepta-2,4,6-trienal is not available in the reviewed literature, a general approach for the synthesis of polyunsaturated aldehydes can be proposed.
Proposed Synthesis Pathway: Oxidation of the Corresponding Alcohol
A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.
Caption: Proposed synthesis of Hepta-2,4,6-trienal.
Methodology:
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Reactant Preparation: Dissolve Hepta-2,4,6-trien-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
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Oxidation: Add a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution. The reaction is typically carried out at room temperature.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is filtered to remove the oxidant byproducts. The filtrate is then washed with a series of aqueous solutions (e.g., sodium bicarbonate solution, water, and brine) to remove impurities.
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Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude Hepta-2,4,6-trienal can be purified by column chromatography on silica (B1680970) gel.
Analytical Workflow for Characterization
The identity and purity of the synthesized Hepta-2,4,6-trienal would be confirmed using a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for Hepta-2,4,6-trienal.
Methodologies:
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of atoms.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde and carbon-carbon double bonds.
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UV-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions of the conjugated π-system.
References
- 1. Hepta-2,4,6-trienal | C7H8O | CID 54130208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Aldehyde C-7 (CAS N° 111-71-7) [scentree.co]
- 3. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
